Synthesis and characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Synthesis and characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
An In-depth Technical Guide: Synthesis and Characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, often regarded as a "privileged structure" due to its recurring appearance in biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer and anti-inflammatory properties.[2][3][4] The strategic incorporation of a fluorine atom, a common practice in modern drug design, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a key building block for advanced pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: Synthesis Strategy and Retrosynthetic Analysis
The most direct and reliable method for constructing the 2-substituted imidazo[4,5-c]pyridine ring system is the Phillips condensation reaction. This approach involves the cyclocondensation of a pyridine-3,4-diamine with a carboxylic acid or its derivative.[2][5]
Rationale for Strategy Selection: Our chosen strategy hinges on the condensation of commercially available 3,4-diaminopyridine with 2-fluorobenzoic acid . This pathway is selected for its high convergence, operational simplicity, and the well-documented reliability of the Phillips condensation for this class of heterocycles. The use of polyphosphoric acid (PPA) serves as both a catalyst and a powerful dehydrating agent, driving the reaction to completion at elevated temperatures.[2][5]
An alternative, though often lower-yielding, approach involves the oxidative cyclization of 3,4-diaminopyridine with 2-fluorobenzaldehyde.[3] However, the direct use of the carboxylic acid with PPA is generally more robust and scalable.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis, work-up, and purification of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
Synthesis Workflow
The overall experimental process is outlined below, from reaction setup to the isolation of the pure product.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Reagents and Materials:
-
3,4-Diaminopyridine (1.0 equiv.)
-
2-Fluorobenzoic acid (1.1 equiv.)
-
Polyphosphoric Acid (PPA) (approx. 10-15 wt. equiv.)
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Deionized Water
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Ice
-
Concentrated Ammonium Hydroxide (or 10M NaOH)
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Ethyl Acetate (for extraction/chromatography)
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Hexanes (for chromatography)
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Ethanol (for recrystallization)
Protocol:
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Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA). Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.
-
Addition of Reactants: To the stirring PPA, cautiously add 3,4-diaminopyridine followed by 2-fluorobenzoic acid. Causality Note: Adding the reactants to pre-warmed, less viscous PPA ensures homogeneous mixing and prevents localized overheating.
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Cyclocondensation: Slowly raise the temperature of the reaction mixture to 160-180°C. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a silica plate.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Cautiously and slowly pour the reaction mixture into the ice-water with vigorous stirring. Trustworthiness Note: This highly exothermic quenching step must be performed slowly to control the release of heat and prevent splashing.
-
Precipitation: The acidic aqueous solution is then carefully neutralized by the slow addition of concentrated ammonium hydroxide or another strong base until the pH is approximately 8-9. This will cause the crude product to precipitate out of the solution.
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Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Allow the crude product to air-dry.
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Purification:
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Recrystallization (Preferred): The crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.
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Column Chromatography: If recrystallization is insufficient, the crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system such as ethyl acetate in hexanes.
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Part 3: Comprehensive Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
Physical Properties
| Property | Observed Value | Source |
| Molecular Formula | C₁₂H₈FN₃ | [6] |
| Molecular Weight | 213.21 g/mol | [6] |
| Physical Form | Solid | [7] |
| Purity (Typical) | >96% | [7] |
| Storage Temp. | 2-8°C | [7] |
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic techniques.
Table 1: Mass Spectrometry Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 214.0775 | ~214.08 |
| [M+Na]⁺ | 236.0594 | ~236.06 |
Insight: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, providing a self-validating check on the product's identity.
Table 2: Predicted NMR Data (in DMSO-d₆) The imidazo proton (N-H) may be broad or not observed depending on the solvent and concentration. The 3H- and 1H-tautomers can coexist in solution, potentially leading to broadened or duplicated signals, although one form typically predominates.
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H NMR | ~13.0 | br s | - | Imidazole N-H |
| ~8.5-8.7 | d or s | J ≈ 5-6 | Pyridine H | |
| ~8.2-8.4 | d or s | J ≈ 5-6 | Pyridine H | |
| ~7.5-8.0 | m | - | Pyridine H & Fluorophenyl H | |
| ~7.2-7.4 | m | - | Fluorophenyl H (3 protons) | |
| ¹³C NMR | ~150-160 | s | - | Imidazole C2 |
| ~158-162 | d | ¹JCF ≈ 250 | Fluorophenyl C-F | |
| ~110-145 | m | - | Aromatic C-H & C-q | |
| ¹⁹F NMR | ~(-110 to -115) | m | - | Ar-F |
| Expertise Note: The precise chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[8] The ortho position of the fluorine relative to the imidazole ring will cause a characteristic shift compared to its meta or para isomers, making ¹⁹F NMR a powerful tool for isomeric purity assessment. |
Table 3: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3100-3400 (broad) | N-H Stretch | Imidazole N-H group |
| 1620-1650 | C=N Stretch | Imidazole ring vibration |
| 1500-1580 | C=C Stretch | Aromatic ring stretches |
| 1200-1250 | C-F Stretch | Confirms presence of fluorine |
Conclusion and Forward Outlook
This guide has detailed a robust and reproducible method for the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a compound of significant interest in drug discovery. The outlined Phillips condensation is a reliable synthetic route, and the multi-technique characterization workflow provides a self-validating system to ensure product identity and purity. The provided data serves as a benchmark for researchers working with this important heterocyclic building block. Given the precedent set by complex molecules like Lorecivivint, which features a related core, this scaffold represents a valuable starting point for the development of next-generation therapeutics.[9][10][11]
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- 2-(2-Fluorophenyl)-3H-Imidazo[4,5-c]pyridine. Sigma-Aldrich.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
- 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Pyridines and Imidazopyridines with Medicinal Significance. PubMed.
- LORECIVIVINT. gsrs.
- Lorecivivint | C29H24FN7O | CID 135565709. PubChem - NIH.
- Lorecivivint | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
Sources
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- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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